(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran
CAS No.: 125411-99-6
Cat. No.: VC21301402
Molecular Formula: C36H40O5S
Molecular Weight: 584.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125411-99-6 |
|---|---|
| Molecular Formula | C36H40O5S |
| Molecular Weight | 584.8 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| Standard InChI | InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33+,34+,35-,36+/m1/s1 |
| Standard InChI Key | NRALMNQUAKWSMF-BVMCXEQJSA-N |
| Isomeric SMILES | CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran is a complex organic compound featuring multiple functional groups, including benzyloxy and ethylthio substituents. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and biological studies.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include protection and deprotection strategies to introduce the benzyloxy groups and the ethylthio substituent. The presence of multiple functional groups allows for various chemical transformations, such as nucleophilic substitutions and acylation reactions.
Biological Activities and Applications
Compounds with similar structures to (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran may exhibit various biological activities. These could include interactions with enzymes or receptors, which are crucial for understanding their potential therapeutic uses. Techniques such as binding affinity studies and enzymatic assays can help elucidate the mechanism of action.
Research Findings and Future Directions
Research on this compound and its analogs is ongoing, focusing on their structural complexity and potential biological activities. The unique combination of functional groups and stereochemistry in these molecules makes them suitable for targeted drug design and development in medicinal chemistry.
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